trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride
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Overview
Description
trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride: is a synthetic compound structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific literature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its classification as a Schedule I substance. it is known that the compound is produced under strict regulatory controls to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Substitution reactions are possible at the piperidine ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry: The compound is used as an analytical reference standard in mass spectrometry and other analytical techniques .
Biology: In biological research, it is used to study the binding and activity of opioid receptors .
Medicine: While not used clinically, the compound’s structure and activity provide insights into the development of new analgesics and opioid receptor modulators .
Industry: In the forensic industry, it is used for the identification and quantification of similar substances in various samples .
Mechanism of Action
The compound exerts its effects by binding to the mu, delta, and kappa opioid receptors. This binding leads to decreased pain sensation and other effects such as euphoria, sedation, and respiratory depression . The molecular targets and pathways involved include the central nervous system’s opioid receptors, which modulate pain and reward pathways .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but different pharmacokinetic properties.
3-Methylfentanyl: Another fentanyl analogue with higher potency.
Ohmfentanyl: Known for its high potency and structural similarity
Uniqueness: The uniqueness of trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride lies in its specific structural modifications, which confer distinct binding affinities and activities at the opioid receptors .
Properties
CAS No. |
2748623-40-5 |
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Molecular Formula |
C21H29ClN2OS |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
N-[(3R,4R)-3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C21H28N2OS.ClH/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19;/h4-10,15,17,20H,3,11-14,16H2,1-2H3;1H/t17-,20-;/m1./s1 |
InChI Key |
BZESOWZMHVTLLQ-OGPPPPIKSA-N |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCN(C[C@H]1C)CCC2=CC=CS2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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